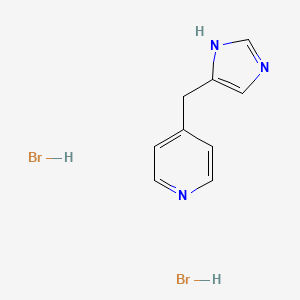

Immethridine dihydrobromide

Descripción general

Descripción

El dihidrobromuro de immetrina es un potente y altamente selectivo agonista del receptor H3 de la histamina. Es conocido por su significativa selectividad sobre el receptor H4 y no se une a los receptores H1 o H2 a concentraciones de hasta 10 micromolares . Este compuesto se utiliza principalmente en investigación científica para estudiar el receptor H3 de la histamina y sus vías asociadas.

Aplicaciones Científicas De Investigación

Immethridine dihydrobromide is extensively used in scientific research due to its high selectivity for the histamine H3 receptor. Some of its key applications include:

Mecanismo De Acción

El dihidrobromuro de immetrina ejerce sus efectos al unirse selectivamente al receptor H3 de la histamina. Esta unión inhibe la liberación de histamina y otros neurotransmisores, modulando así varios procesos fisiológicos. Los principales objetivos moleculares del dihidrobromuro de immetrina son los receptores H3 de la histamina ubicados en el sistema nervioso central .

Las vías involucradas en su mecanismo de acción incluyen la inhibición de la vía de señalización NF-κB en las células dendríticas, lo que reduce la expresión de moléculas coestimuladoras y citocinas .

Compuestos Similares:

Tioperamida: Un antagonista del receptor H3 de la histamina utilizado en aplicaciones de investigación similares.

Singularidad: El dihidrobromuro de immetrina es único debido a su alta selectividad para el receptor H3 de la histamina y su capacidad para modular las respuestas inmunitarias. Esto lo convierte en una herramienta valiosa tanto en la investigación básica como aplicada .

Análisis Bioquímico

Biochemical Properties

Immethridine dihydrobromide interacts with the histamine H3 receptor, acting as a selective agonist . This interaction influences various biochemical reactions within the body, particularly those involving histamine signaling .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate experimental autoimmune encephalomyelitis by inhibiting the function of dendritic cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the histamine H3 receptor . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that the compound has a significant impact on cellular function, influencing various cellular processes over time .

Metabolic Pathways

Given its role as a histamine H3 receptor agonist, it likely interacts with enzymes and cofactors involved in histamine signaling .

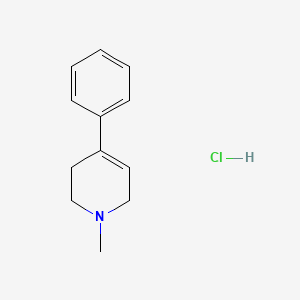

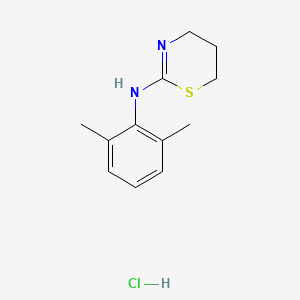

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del dihidrobromuro de immetrina implica la reacción de 4-(1H-imidazol-4-ilmetil)piridina con ácido bromhídrico. La reacción se lleva a cabo típicamente bajo condiciones controladas para garantizar una alta pureza y rendimiento .

Métodos de Producción Industrial: En un entorno industrial, la producción del dihidrobromuro de immetrina sigue una ruta sintética similar pero a una escala mayor. El proceso implica el uso de reactivos de alta pureza y estrictas medidas de control de calidad para garantizar la consistencia y confiabilidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El dihidrobromuro de immetrina principalmente sufre reacciones de sustitución debido a la presencia de los anillos imidazol y piridina. Estas reacciones se ven favorecidas por la naturaleza nucleofílica de los átomos de nitrógeno en estos anillos .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran el dihidrobromuro de immetrina incluyen ácido bromhídrico, varios nucleófilos y solventes como dimetilsulfóxido (DMSO) y agua. Las reacciones se llevan a cabo típicamente bajo condiciones suaves a moderadas para evitar la degradación del compuesto .

Productos Mayores: Los productos principales formados a partir de las reacciones del dihidrobromuro de immetrina son típicamente derivados sustituidos del compuesto original. Estos derivados conservan la estructura central de immetrina, pero con modificaciones en posiciones específicas de los anillos imidazol o piridina .

4. Aplicaciones en Investigación Científica

El dihidrobromuro de immetrina se utiliza ampliamente en la investigación científica debido a su alta selectividad para el receptor H3 de la histamina. Algunas de sus aplicaciones clave incluyen:

Comparación Con Compuestos Similares

Immepip: Another histamine H3 receptor agonist with a similar structure but different selectivity profile.

Thioperamide: A histamine H3 receptor antagonist used in similar research applications.

Uniqueness: Immethridine dihydrobromide is unique due to its high selectivity for the histamine H3 receptor and its ability to modulate immune responses. This makes it a valuable tool in both basic and applied research .

Propiedades

IUPAC Name |

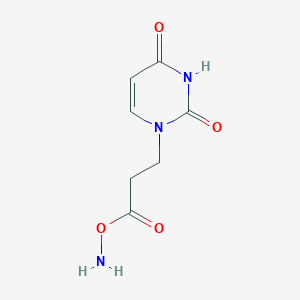

4-(1H-imidazol-5-ylmethyl)pyridine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNKWHIKNDIVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC2=CN=CN2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587878 | |

| Record name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699020-93-4 | |

| Record name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

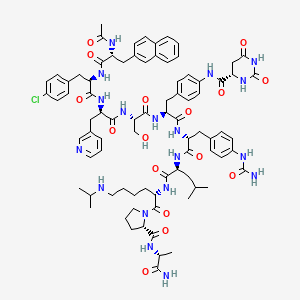

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

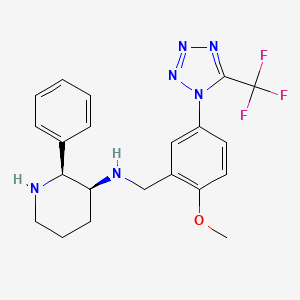

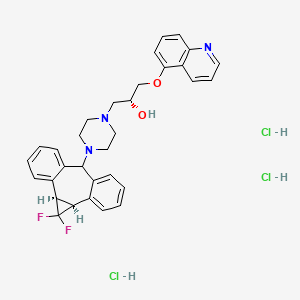

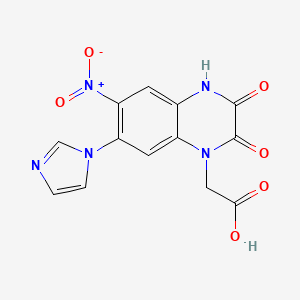

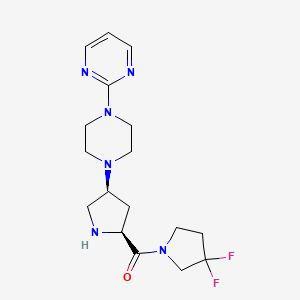

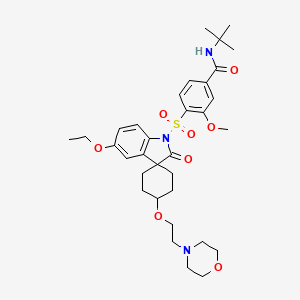

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.